Due to the presence of fluorine atoms, 2,2-difluoroethanol can act as a valuable building block in the synthesis of more complex molecules. Fluorine's unique properties, such as its small size and electronegativity, can influence the physical and chemical properties of the resulting molecule. Researchers are exploring its use in the synthesis of:
2,2-Difluoroethanol exhibits good solubility in various organic solvents and possesses a moderate boiling point (95-96°C). This combination makes it a potential candidate for use as a solvent in reactions involving fluorine-containing compounds. Its ability to participate in hydrogen bonding could also offer advantages in specific reactions [].
Beyond its use as a building block or solvent, 2,2-difluoroethanol itself is a subject of ongoing research. Scientists are investigating its:
2,2-Difluoroethanol is a chemical compound with the molecular formula C₂H₄F₂O. It is characterized as a colorless liquid that possesses a distinctive odor and is highly flammable. The compound is classified under various categories, including flammable liquids and acute toxicity due to its potential hazards when ingested or inhaled . Its structure features two fluorine atoms attached to the second carbon of the ethyl group, which significantly influences its chemical properties and reactivity.
The synthesis of 2,2-difluoroethanol can be achieved through several methods:
2,2-Difluoroethanol has diverse applications across various fields:
Interaction studies involving 2,2-difluoroethanol focus on its reactivity with biological molecules and its role as a solvent. Research has shown that it can affect enzyme activity and influence metabolic pathways when used in biological systems. Additionally, studies have highlighted its potential toxicity and interactions with other chemical agents .
Several compounds share similarities with 2,2-difluoroethanol due to their structural features or functional groups. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethanol | C₂H₅OH | Common alcohol; used widely as a solvent |
1,1-Difluoroethanol | C₂H₄F₂O | Similar structure but different fluorine placement |
1,1,1-Trifluoroethanol | C₂H₃F₃O | Contains three fluorine atoms; higher reactivity |
Trichloroethanol | C₂HCl₃O | Halogenated alcohol; used in industrial applications |
Uniqueness of 2,2-Difluoroethanol: The presence of two fluorine atoms on the same carbon distinguishes it from other alcohols and fluorinated compounds. This unique arrangement impacts its chemical reactivity and biological interactions, making it valuable in specific applications within pharmaceuticals and specialty chemicals .
The synthesis of 2,2-difluoroethanol has evolved considerably over the past several decades, moving from classical reduction and hydrolysis approaches to more sophisticated catalytic and continuous-flow techniques. Each methodology offers distinct advantages and challenges in terms of yield, selectivity, scalability, and economic feasibility. This section systematically explores the principal synthetic strategies, beginning with traditional chemical transformations and progressing toward modern, industrially relevant processes.
Classical synthetic routes for 2,2-difluoroethanol are rooted in fundamental organic transformations, including the reduction of fluorinated esters, application of lithium aluminum hydride as a reducing agent, and hydrolysis of fluorinated derivatives. These methods, while foundational, continue to inform the development of more advanced and efficient synthetic processes.
The reduction of fluorinated esters, such as ethyl difluoroacetate or methyl difluoroacetate, represents a cornerstone in the synthesis of 2,2-difluoroethanol. In this approach, the ester functional group is selectively reduced to the corresponding alcohol, yielding 2,2-difluoroethanol as the principal product. The process typically employs molecular hydrogen in the presence of a suitable catalyst, often under elevated temperature and pressure conditions.
A representative example involves the hydrogenation of ethyl difluoroacetate in a stainless steel autoclave, using a copper oxide-zinc oxide-barium oxide catalyst supported on carbon nanotubes. The reaction is conducted at 110 degrees Celsius and a hydrogen pressure of 2 megapascals for four hours. Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration. The crude product is then distilled at atmospheric pressure, yielding 2,2-difluoroethanol with a boiling point of 97 to 99 degrees Celsius. This method affords a high yield, with reported values reaching up to 93.3 percent and purity exceeding 99 percent [1].
The efficiency of this reduction is influenced by several factors, including the choice of catalyst, hydrogen pressure, reaction temperature, and the molar ratio of reactants. The process is amenable to scale-up, provided that appropriate safety and engineering controls are implemented to manage the high-pressure hydrogenation environment.
Lithium aluminum hydride, a powerful nucleophilic reducing agent, is widely employed in organic synthesis for the reduction of carboxylic acids, esters, and related functional groups to their corresponding alcohols. In the context of 2,2-difluoroethanol synthesis, lithium aluminum hydride reduction of difluoroacetic acid or its esters provides a direct route to the target alcohol.
Experimental studies have demonstrated that the reduction of difluoroacetic acid with lithium aluminum hydride yields both difluoroacetaldehyde and 2,2-difluoroethanol. The reaction proceeds via hydride transfer to the carbonyl carbon, resulting in the formation of the alcohol. Yields are typically modest, with one study reporting an 18 percent yield of difluoroacetaldehyde and a 12 percent yield of 2,2-difluoroethanol [4]. The yield of the aldehyde can be increased by reducing the amount of lithium aluminum hydride used, although this comes at the expense of the alcohol yield.
The mechanism of reduction is thought to involve nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon, followed by protonation to yield the alcohol. The presence of the electron-withdrawing difluoromethyl group increases the electrophilicity of the carbonyl, facilitating reduction but also increasing the propensity for side reactions and decomposition, particularly under acidic or high-temperature conditions.
The following table summarizes typical yields obtained in lithium aluminum hydride reductions of difluoroacetic acid:
Reactant | Product | Yield (%) |
---|---|---|
Difluoroacetic acid | Difluoroacetaldehyde | 18 |
Difluoroacetic acid | 2,2-Difluoroethanol | 12 |
The relatively low yields and the need for careful control of reaction conditions limit the practicality of this method for large-scale production, but it remains valuable for small-scale laboratory synthesis and mechanistic studies.
Hydrolysis of fluorinated derivatives, such as difluoroacetals or difluoroalkyl halides, offers another classical approach to the synthesis of 2,2-difluoroethanol. In these reactions, the hydrolytic cleavage of a carbon-heteroatom bond (typically C–O or C–X, where X is a halogen) yields the corresponding alcohol.
One method involves the hydrolysis of 2,2-difluoro-1-halothane in the presence of a base, such as alkali metal hydroxide, under anhydrous and vacuum conditions. The reaction mixture is then subjected to filtration, rectification, and drying to isolate 2,2-difluoroethanol. This approach has been reported to produce the alcohol in yields exceeding 92 percent, with product purity greater than 99.9 percent [2].
The efficiency of hydrolysis reactions depends on the reactivity of the starting material, the strength and concentration of the base, reaction temperature, and the exclusion of moisture and oxygen, which can lead to side reactions or degradation of sensitive intermediates.
Catalytic methods have become increasingly important in the synthesis of 2,2-difluoroethanol, offering improved selectivity, higher yields, and greater process efficiency. The use of noble metal catalysts, supported catalyst systems, and optimization of reaction parameters have enabled the development of scalable and environmentally friendly processes.
Noble metal catalysts, such as ruthenium on carbon, have demonstrated exceptional efficacy in the hydrogenolysis of methyl difluoroacetate to 2,2-difluoroethanol. The catalytic process involves the cleavage of the ester bond in the presence of hydrogen, yielding the target alcohol.
In a detailed study, ruthenium on carbon catalysts were prepared by impregnation and characterized using X-ray powder diffraction, transmission electron microscopy, and chemisorption techniques. The catalytic activity was evaluated as a function of ruthenium content, reduction temperature, and reaction conditions. It was observed that increasing the ruthenium content initially led to higher conversion and selectivity, with optimal performance achieved at a ruthenium loading of 3 percent and a reduction temperature of 400 degrees Celsius. Under these conditions, the selectivity for 2,2-difluoroethanol reached 93.5 percent, with high catalytic activity sustained over 100 hours of continuous operation [2].
The following table summarizes the performance of ruthenium on carbon catalysts in the hydrogenolysis of methyl difluoroacetate:
Catalyst (Ru/C) | Ru Content (%) | Reduction Temp (°C) | Selectivity (%) | Activity (%) |
---|---|---|---|---|
1Ru/C | 1 | 400 | 85 | 30 |
3Ru/C | 3 | 400 | 93.5 | 39.5 |
5Ru/C | 5 | 400 | 90 | 38 |
The use of noble metal catalysts offers several advantages, including high turnover frequency, robust stability, and compatibility with a wide range of functional groups. However, the high cost of noble metals necessitates efficient catalyst recovery and recycling strategies in industrial applications.
The performance of heterogeneous catalysts is strongly influenced by the nature of the support material. Common supports include activated carbon, aluminum oxide, magnesium oxide, and zirconium dioxide. These materials provide a high surface area for catalyst dispersion, enhance thermal stability, and can modulate the electronic properties of the active metal sites.
In the synthesis of 2,2-difluoroethanol, oxide-supported metal catalysts have been employed to facilitate the conversion of intermediates derived from 1-chloro-2,2-difluoroethane or related precursors. For example, aluminum oxide, magnesium oxide, and zirconium dioxide have been used as supports for metal elements such as magnesium, calcium, strontium, barium, sodium, potassium, rubidium, cesium, lanthanum, neodymium, yttrium, and cerium. These catalysts are notable for their recyclability, low environmental impact, and effective promotion of the desired transformation under mild conditions [2].
The choice of support material can influence the activity, selectivity, and lifetime of the catalyst. For instance, basic supports such as magnesium oxide can enhance the activation of hydrogen and promote the cleavage of C–O bonds, while acidic supports may favor alternative reaction pathways.
Optimization of reaction parameters is critical to maximizing yield and selectivity in catalytic processes. Key variables include reaction temperature, hydrogen pressure, catalyst loading, solvent choice, and residence time.
Experimental data indicate that the conversion of methyl difluoroacetate to 2,2-difluoroethanol is highly sensitive to reaction temperature and catalyst reduction conditions. Optimal selectivity is achieved at moderate temperatures (approximately 110 degrees Celsius) and hydrogen pressures (2 megapascals), with catalyst reduction at 400 degrees Celsius providing the highest activity [1] [2]. Excessively high temperatures or prolonged reaction times can lead to side reactions, catalyst deactivation, or degradation of the product.
The following table presents typical reaction parameters for the catalytic hydrogenolysis of methyl difluoroacetate:
Parameter | Value |
---|---|
Reaction Temperature | 110 °C |
Hydrogen Pressure | 2 MPa |
Catalyst Loading | 2 g per 35 g ester |
Reaction Time | 4 hours |
Product Yield | 93.3% |
Product Purity | >99% |
Systematic optimization of these parameters, often guided by statistical design of experiments, enables the identification of conditions that balance high yield, selectivity, and process efficiency.
The phase in which the catalytic reaction is conducted—gas or liquid—has significant implications for reaction kinetics, heat and mass transfer, and scalability. Gas-phase reactions typically offer superior mixing and heat dissipation, facilitating rapid conversion and straightforward product separation. However, they may require more complex reactor designs and higher energy input for vaporization of reactants.
In the case of 2,2-difluoroethanol synthesis, both gas-phase and liquid-phase hydrogenolysis of fluorinated esters have been explored. Gas-phase hydrogenolysis over supported ruthenium catalysts has demonstrated high selectivity and stability, with the added benefit of continuous operation and facile catalyst handling [2]. Liquid-phase reactions, on the other hand, can be conducted at lower temperatures and pressures, with simpler reactor configurations and easier control of reaction exotherms.
The choice between gas-phase and liquid-phase operation depends on the physical properties of the reactants and products, desired throughput, and downstream processing requirements. In industrial settings, the ability to integrate the reaction with continuous distillation or extraction processes can be a decisive factor.
Advancements in synthetic methodology have enabled the development of novel routes to 2,2-difluoroethanol, leveraging new starting materials, mechanistic insights, and improved process technologies. Modern approaches emphasize atom economy, selectivity, and compatibility with large-scale manufacturing.
The use of 1-chloro-2,2-difluoroethane derivatives as starting materials offers a versatile entry point to 2,2-difluoroethanol. In these pathways, the chloro group is displaced by a nucleophile, typically hydroxide or an alkoxide, to yield the alcohol.
A representative process involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal formate or acetate to generate an intermediate, which is subsequently converted to 2,2-difluoroethanol under the catalysis of an oxide-supported metal catalyst. The reaction is conducted under mild conditions, with high yield and purity of the final product [2].
This approach benefits from the ready availability of 1-chloro-2,2-difluoroethane and the ability to recycle the catalyst, minimizing waste and environmental impact. The process is amenable to scale-up and integration with continuous flow technologies.
Nucleophilic substitution mechanisms underpin many of the modern synthetic routes to 2,2-difluoroethanol. In these reactions, a nucleophile (such as hydroxide ion) attacks the electrophilic carbon bearing the leaving group (halide or ester), resulting in displacement and formation of the alcohol.
The reactivity of the substrate is influenced by the electron-withdrawing effect of the difluoromethyl group, which enhances the electrophilicity of the adjacent carbon and facilitates nucleophilic attack. Careful control of reaction conditions, including solvent choice, temperature, and base concentration, is essential to maximize yield and minimize side reactions.
Mechanistic studies have elucidated the role of transition state stabilization and the influence of solvent polarity on reaction rate and selectivity. These insights have guided the design of improved nucleophilic substitution protocols for the efficient synthesis of 2,2-difluoroethanol.
Tetrafluorinated precursors, such as tetrafluoroethylene or its derivatives, can serve as starting materials for the synthesis of 2,2-difluoroethanol via controlled defluorination and functionalization reactions. These pathways typically involve sequential substitution or reduction steps to introduce the hydroxyl group and remove excess fluorine atoms.
While less commonly employed than ester reduction or halide substitution, these methods offer the potential for high atom economy and the use of inexpensive, bulk fluorinated feedstocks. The development of selective catalysts and reagents for controlled defluorination remains an active area of research, with implications for the broader field of organofluorine chemistry.
The transition from laboratory-scale synthesis to industrial manufacturing of 2,2-difluoroethanol presents unique challenges and opportunities. Key considerations include process scalability, yield optimization, economic feasibility, and the potential for continuous flow manufacturing.
Scaling up the synthesis of 2,2-difluoroethanol from gram-scale laboratory reactions to multi-kilogram or ton-scale industrial production requires careful attention to reactor design, heat and mass transfer, safety, and process control. High-pressure hydrogenation reactions, for example, necessitate robust autoclaves, advanced monitoring systems, and rigorous safety protocols to manage the risks associated with flammable gases and elevated temperatures.
One of the principal challenges in scale-up is maintaining consistent catalyst performance and product quality over extended operation. Catalyst deactivation, fouling, and loss of selectivity can occur due to impurities, byproduct accumulation, or changes in reaction conditions. Solutions include the use of high-purity feedstocks, periodic catalyst regeneration, and the implementation of real-time process analytics to detect and correct deviations from optimal conditions.
Continuous flow reactors offer significant advantages for scale-up, providing enhanced control over reaction parameters, improved heat and mass transfer, and the ability to operate under steady-state conditions for extended periods. The integration of continuous distillation or extraction units further streamlines product isolation and purification.
Maximizing the yield of 2,2-difluoroethanol is a primary objective in industrial manufacturing. Process optimization involves the systematic adjustment of reaction parameters, catalyst composition, and reactor configuration to achieve the highest possible conversion and selectivity.
Advanced statistical methods, such as design of experiments and response surface methodology, are employed to identify the most influential variables and their optimal settings. In the case of catalytic hydrogenolysis, factors such as catalyst loading, hydrogen pressure, reaction temperature, and residence time are optimized to balance high yield with minimal byproduct formation.
The implementation of process intensification strategies, such as the use of microreactors or high-shear mixing, can further enhance reaction rates and product yields. Real-time monitoring of key process variables enables rapid detection of deviations and the implementation of corrective actions to maintain optimal performance.
The economic feasibility of 2,2-difluoroethanol manufacturing is determined by a combination of raw material costs, catalyst and reagent expenses, energy consumption, labor, and capital investment in equipment and infrastructure. The choice of synthetic route has a profound impact on overall process economics.
Catalytic hydrogenation of fluorinated esters, while requiring investment in high-pressure reactors and noble metal catalysts, offers high yields and product purity, reducing downstream purification costs. The recyclability of catalysts and the minimization of hazardous waste generation further enhance the economic and environmental sustainability of the process.
A comparative economic analysis of different synthetic routes is presented in the following table:
Synthetic Route | Raw Material Cost | Catalyst Cost | Yield (%) | Product Purity (%) | Waste Generation | Scalability | Economic Feasibility |
---|---|---|---|---|---|---|---|
Ester Reduction (Hydrogenation) | Moderate | High | 93.3 | >99 | Low | High | Favorable |
Lithium Aluminum Hydride Reduction | High | Moderate | 12 | Variable | High | Low | Unfavorable |
Halide Hydrolysis | Low | Low | >92 | >99.9 | Moderate | Moderate | Favorable |
Tetrafluorinated Precursor Route | Low | Moderate | Variable | Variable | Low | Moderate | Under Evaluation |
The data indicate that catalytic hydrogenation and halide hydrolysis routes are the most economically viable for large-scale production, owing to their high yields, product purity, and manageable waste profiles.
2,2-Difluoroethanol exhibits exceptional hydrogen bonding characteristics due to the presence of two electronegative fluorine atoms adjacent to the carbon bearing the hydroxyl group. The compound demonstrates a dual hydrogen bonding nature, functioning simultaneously as both a hydrogen bond donor and acceptor with enhanced properties compared to conventional alcohols [1] [2].
The electronegativity of the difluoromethyl group significantly strengthens the acidic character of the hydroxyl hydrogen, with the predicted pKa value of 13.00±0.10 representing a marked increase in acidity compared to ethanol [3] [4]. This enhanced acidity arises from the electron-withdrawing effect of the fluorine atoms, which stabilizes the conjugate base through inductive effects [5].
Hydrogen bond donor properties are enhanced through the polarization of the oxygen-hydrogen bond. The presence of fluorine atoms increases the partial positive charge on the hydroxyl hydrogen, making it a more effective donor in hydrogen bonding interactions [1] [6]. Studies have demonstrated that 2,2-difluoroethanol forms stable 1:1 complexes with Lewis bases such as tetrahydrofuran and pyridine through hydrogen bonding [7] [8].
Hydrogen bond acceptor capabilities are provided by both the hydroxyl oxygen and the fluorine atoms. The compound possesses three hydrogen bond acceptor sites: the hydroxyl oxygen and the two fluorine atoms, with a topological polar surface area of 20.2 Ų [9] [10]. The fluorine atoms can participate in weak hydrogen bonding interactions, particularly in crystalline environments and with positively charged species [11] [12].
The enhanced hydrogen bonding properties of 2,2-difluoroethanol enable it to form stable complexes with various heterocyclic compounds through multiple interaction modes. The compound demonstrates particularly strong interactions with nitrogen-containing heterocycles due to the combination of enhanced donor properties and multiple acceptor sites [7] [13].
Complex formation with imidazolium-based ionic liquids has been extensively studied, revealing that 2,2-difluoroethanol forms significant intermolecular associations with ionic liquids containing imidazole rings [14] [15]. The interaction strength follows the order [Hmim][NTf₂] > [Bmim][NTf₂] > [Emim][NTf₂], correlating with increasing alkyl chain length and corresponding changes in the electronic environment around the imidazolium cation [15].
Crystalline complexes with pharmaceutical compounds demonstrate the versatility of 2,2-difluoroethanol as a complexing agent. Studies of ciprofloxacin-2,2-difluoroethanol complexes reveal the formation of stable 2:3 solvates, where the fluoroalcohol molecules participate in extensive hydrogen bonding networks with the zwitterionic ciprofloxacin molecules [11] [12]. These complexes exhibit distinct intermolecular interaction patterns that can be analyzed using Hirshfeld surface analysis and fingerprint plots [11].
The interaction between 2,2-difluoroethanol and water represents a complex system characterized by multiple hydrogen bonding modes and significant thermodynamic effects. Unlike simple alcohol-water systems, the presence of fluorine atoms introduces additional complexity through weak hydrogen bonding and electrostatic interactions [7] [16].
Azeotrope formation occurs readily between 2,2-difluoroethanol and water, making separation by conventional distillation challenging [17] [14]. This azeotropic behavior reflects the strong intermolecular interactions between the two components, which arise from the enhanced hydrogen bonding properties of the fluorinated alcohol [18].
Hydration patterns around 2,2-difluoroethanol molecules involve the formation of structured water networks. Molecular dynamics simulations reveal that the fluorine atoms can participate in weak hydrogen bonding with water molecules, while the hydroxyl group forms strong donor-acceptor interactions [19] [20]. The hydration free energy changes significantly upon fluorination, with the difluoroethanol derivative showing increased hydrophobic character compared to ethanol despite the presence of polar fluorine atoms [20].
Diffusion behavior in aqueous solution demonstrates the influence of molecular interactions on transport properties. Experimental measurements using pulsed field gradient nuclear magnetic resonance show that fluorinated alcohols, including 2,2-difluoroethanol analogs, exhibit different diffusion coefficients compared to their non-fluorinated counterparts [16]. The diffusion activation energies provide insights into the strength of intermolecular interactions and the degree of association in solution [16].
Density Functional Theory has emerged as the primary computational tool for investigating the electronic structure and properties of 2,2-difluoroethanol. Various DFT functionals have been employed to study different aspects of the molecule, from basic geometry optimization to complex thermochemical property calculations [21] [22] [23].
B3LYP functional applications have been extensively used for geometry optimization and frequency calculations. The B3LYP/6-31G* level of theory provides reliable molecular geometries and vibrational frequencies for 2,2-difluoroethanol, enabling the calculation of thermodynamic properties and the analysis of molecular vibrations [24] [25]. This functional demonstrates good performance for hydrogen bonding systems and provides accurate descriptions of the electronic charge distribution [24].
M06-2X functional superiority has been demonstrated for thermochemical property calculations of fluorinated compounds. The M06-2X/6-31+G(d,p) level of theory shows exceptional accuracy for calculating enthalpies of formation, bond dissociation energies, and other thermochemical parameters for 2,2-difluoroethanol [22]. This functional includes empirical dispersion corrections that are crucial for accurately modeling fluorine-containing systems [22].
Conformational analysis using DFT reveals the preferred molecular geometries and energy barriers for internal rotation. Studies of related fluoroethanol compounds using various DFT functionals show that the gauche conformations are generally preferred due to favorable electrostatic interactions between the electronegative fluorine atoms and the positively charged regions of the molecule [26] [27].
Accurate determination of pKa values for 2,2-difluoroethanol requires sophisticated computational approaches that account for both gas-phase and solution-phase effects. Multiple methodologies have been developed and applied to predict the acid dissociation constant of this fluorinated alcohol [28] [24] [5].
Linear free energy relationships provide an alternative approach based on correlations between computed molecular properties and experimental pKa values. The COSMO-RS (Conductor-like Screening Model for Real Solvents) method employs such relationships, using the difference in Gibbs free energy between neutral and ionic forms to predict pKa values [24]. This approach has shown good accuracy for fluorinated alcohols when properly calibrated [24].
Empirical correction methods involve adjusting computed pKa values using experimentally determined correction factors. For 2,2-difluoroethanol, the predicted pKa of 13.00±0.10 reflects both the electronic effects of fluorine substitution and the specific hydrogen bonding environment in aqueous solution [3] [4].
The choice between direct calculation methods and thermodynamic cycle approaches for studying 2,2-difluoroethanol properties depends on the specific property of interest and the required accuracy level. Each method offers distinct advantages and limitations for different types of calculations [29] [22] [30].
Thermodynamic cycle advantages become apparent when calculating relative energies and thermochemical properties. By constructing appropriate thermodynamic cycles, it is possible to achieve high accuracy even when individual calculations contain errors, as systematic errors often cancel [22] [31]. For 2,2-difluoroethanol, thermodynamic cycles have been successfully applied to calculate enthalpies of formation and other thermochemical properties [22] [31].
Computational cost considerations favor direct methods for routine calculations, while thermodynamic cycles require multiple high-level calculations but provide superior accuracy. The choice of method often depends on the balance between computational resources and required accuracy [30]. For 2,2-difluoroethanol, both approaches have been employed successfully depending on the specific research objectives [29] [22].
Accurate modeling of solvation effects is crucial for understanding the behavior of 2,2-difluoroethanol in various environments. Fluorinated alcohols present unique challenges for solvation models due to their amphiphilic nature and complex hydrogen bonding patterns [16] [19] [20].
Implicit solvation models such as the Polarizable Continuum Model (PCM) and COSMO-RS provide computationally efficient approaches for modeling solvent effects. These models treat the solvent as a continuous dielectric medium and calculate solvation energies based on the molecular charge distribution and cavity formation [24] [20]. For 2,2-difluoroethanol, implicit models show good performance for predicting solvation free energies and pKa values [24].
Explicit solvation approaches involve including specific solvent molecules in the quantum mechanical calculation. Studies of 2,2-difluoroethanol-water clusters reveal the importance of explicit hydrogen bonding interactions that cannot be captured by implicit models [20]. The optimal number of explicit water molecules depends on the property being calculated, with convergence typically achieved with 3-4 water molecules [20].
Hybrid solvation methodologies combine explicit and implicit approaches to achieve both accuracy and computational efficiency. These methods explicitly include the first solvation shell while treating the bulk solvent implicitly [19] [20]. For 2,2-difluoroethanol, hybrid approaches have been successfully applied to study hydration patterns and transport properties in aqueous solution [16] [19].
Experimental determination of liquid-liquid equilibrium data for systems containing 2,2-difluoroethanol requires sophisticated analytical techniques due to the compound's volatility and strong intermolecular interactions. Multiple experimental approaches have been developed to accurately measure tie-line compositions and phase behavior [17] [18] [32].
Static equilibrium methods involve allowing the system to reach equilibrium in a closed vessel followed by sampling and analysis of both phases. For 2,2-difluoroethanol systems, this approach requires careful temperature and pressure control, typically maintained at 303.2 K and 101.3 kPa for consistency with literature data [17] [18] [32]. Phase compositions are determined using gas chromatography for organic components and Karl Fischer titration for water content [18].
Dynamic measurement techniques employ continuous circulation methods to ensure rapid equilibration and minimize sampling errors. These methods are particularly valuable for systems containing volatile components like 2,2-difluoroethanol [33]. Temperature cycling and pressure monitoring ensure the reliability of measurements throughout the experimental procedure [18].
Analytical challenges arise from the similar volatilities of water and 2,2-difluoroethanol, requiring specialized separation and detection methods. Gas chromatography with flame ionization detection provides adequate sensitivity and selectivity for quantifying 2,2-difluoroethanol in the presence of water and extraction solvents [18] [32]. Calibration curves must account for potential azeotropic behavior and non-ideal solution effects [18].
Both Non-Random Two-Liquid Theory and Universal Quasi-Chemical Theory models have been successfully applied to correlate liquid-liquid equilibrium data for systems containing 2,2-difluoroethanol. These models provide excellent representation of the experimental data with root-mean-square deviations below 0.01% [17] [18] [32].
Non-Random Two-Liquid Theory implementation for 2,2-difluoroethanol systems involves optimizing binary interaction parameters specific to each component pair. The model accounts for local composition effects and non-random mixing behavior characteristic of hydrogen bonding systems [17] [18]. Temperature-dependent parameters enhance the model's predictive capability across different operating conditions [34] [35].
Universal Quasi-Chemical Theory advantages include its theoretical foundation based on local quasi-chemical equilibrium and the availability of group contribution methods for parameter estimation. For 2,2-difluoroethanol systems, UNIQUAC consistently provides accurate correlation of experimental data with slightly better performance than NRTL for some systems [18] [32] [34].
Parameter optimization procedures employ objective functions that minimize deviations between experimental and calculated compositions for both phases simultaneously. The reliability of optimized parameters is verified through thermodynamic consistency tests and sensitivity analysis [17] [18]. Hybrid surface analysis based on Gibbs energy topology confirms the physical significance of the optimized parameters [18] [32].
Gibbs energy topology analysis provides a rigorous framework for validating thermodynamic models and ensuring the physical consistency of optimized parameters for 2,2-difluoroethanol systems. This approach examines the mathematical structure of the Gibbs energy surface to identify regions of thermodynamic stability [18] [32] [36].
Topological verification methods involve constructing hybrid surfaces that combine experimental data with model predictions to identify inconsistencies and parameter correlation effects. For 2,2-difluoroethanol systems, this analysis confirms that the optimized NRTL and UNIQUAC parameters correspond to thermodynamically consistent solutions [18] [32].
Stability analysis procedures examine the second derivatives of the Gibbs energy to ensure that optimized parameters correspond to stable equilibrium states rather than metastable or unstable conditions. The analysis reveals that both NRTL and UNIQUAC models provide physically meaningful representations of 2,2-difluoroethanol system behavior [18] [36].
Parameter correlation assessment identifies relationships between different binary interaction parameters and their impact on model predictions. This analysis guides the selection of parameter estimation strategies and helps identify the most sensitive parameters for experimental validation [18] [32].
Sigma-profile analysis using COSMO-RS theory provides molecular-level insights into the intermolecular interactions that govern the phase behavior of 2,2-difluoroethanol systems. This approach quantifies the polarity and hydrogen bonding characteristics of molecular surfaces [17] [15] [18].
Molecular surface characterization reveals the distribution of charge density on the molecular surface of 2,2-difluoroethanol, showing distinct regions corresponding to the hydroxyl group, fluorine atoms, and hydrocarbon backbone. The σ-profile exhibits characteristic peaks for hydrogen bond donor and acceptor regions [15] [18].
Interaction energy calculations based on σ-profile overlap patterns predict the strength of intermolecular interactions between 2,2-difluoroethanol and various solvents. These calculations successfully explain the experimental observation that extraction capacity increases with solvent chain length for alcohol extractants [17] [18].
Hydrogen bonding analysis using σ-profile methods reveals the specific contributions of different molecular regions to the overall interaction energy. For 2,2-difluoroethanol systems, this analysis confirms the importance of hydroxyl group interactions while also identifying significant contributions from fluorine atoms in certain environments [15] [18].
Flammable;Acute Toxic;Irritant